molecular formula C13H16N2O2 B3907659 (1-ethyl-1H-imidazol-2-yl)(2-methoxyphenyl)methanol

(1-ethyl-1H-imidazol-2-yl)(2-methoxyphenyl)methanol

Cat. No.: B3907659
M. Wt: 232.28 g/mol
InChI Key: WFMGGGPNXVDXCS-UHFFFAOYSA-N
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Description

(1-ethyl-1H-imidazol-2-yl)(2-methoxyphenyl)methanol is a compound that features an imidazole ring substituted with an ethyl group and a methoxyphenyl group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-imidazol-2-yl)(2-methoxyphenyl)methanol typically involves the reaction of 1-ethyl-1H-imidazole-2-carbaldehyde with 2-methoxyphenylmagnesium bromide (a Grignard reagent). The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring the reaction conditions are optimized for larger volumes, and implementing purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-imidazol-2-yl)(2-methoxyphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-ethyl-1H-imidazol-2-yl)(2-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its imidazole core, which is a common motif in many pharmaceuticals.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of (1-ethyl-1H-imidazol-2-yl)(2-methoxyphenyl)methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-imidazol-2-yl)(2-methoxyphenyl)methanol
  • (1-ethyl-1H-imidazol-2-yl)(2-hydroxyphenyl)methanol
  • (1-ethyl-1H-imidazol-2-yl)(2-chlorophenyl)methanol

Uniqueness

(1-ethyl-1H-imidazol-2-yl)(2-methoxyphenyl)methanol is unique due to the presence of both an ethyl group on the imidazole ring and a methoxy group on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

(1-ethylimidazol-2-yl)-(2-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-15-9-8-14-13(15)12(16)10-6-4-5-7-11(10)17-2/h4-9,12,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMGGGPNXVDXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(C2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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